4-amino-4H-1,2,4-triazole-3-thiol, hydrazine
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Overview
Description
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine is a heterocyclic compound that contains both triazole and thiol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method involves the reaction of hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate, which is then cyclized to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfides, while substitution reactions can yield various alkylated or arylated derivatives .
Scientific Research Applications
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol
- 3-arylamino-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine is unique due to its combination of amino, thiol, and triazole functional groups, which confer a wide range of reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2260931-78-8 |
---|---|
Molecular Formula |
C2H8N6S |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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